(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Overview
Description
The compound (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene is a complex organic molecule with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core, which is further modified by an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene involves several steps. The starting materials typically include precursors that can form the octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core. The ethoxy group is introduced through an etherification reaction. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistency and efficiency. The reaction conditions are carefully monitored to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .
Medicine
The compound is explored for its potential medicinal properties. Its derivatives are tested for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of new aromatic compounds.
Mechanism of Action
The mechanism of action of (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Cedrol: A similar compound with a slightly different structure, known for its use in fragrances.
Phytanic Acid: Another related compound with applications in biology and medicine.
Uniqueness
What sets (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene apart is its unique combination of the octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core and the ethoxy group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
93776-95-5 |
---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(1S,2R,5S,7R,8R)-8-ethoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C17H30O/c1-6-18-16(5)9-10-17-11-14(16)15(3,4)13(17)8-7-12(17)2/h12-14H,6-11H2,1-5H3/t12-,13+,14-,16-,17+/m1/s1 |
InChI Key |
YRQLWHMKOYODHC-QZCUMHFISA-N |
Isomeric SMILES |
CCO[C@@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
Canonical SMILES |
CCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
Origin of Product |
United States |
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